molecular formula C5H6N2O4 B1252365 4-Hydroxypyridine nitrate

4-Hydroxypyridine nitrate

Cat. No.: B1252365
M. Wt: 158.11 g/mol
InChI Key: FMTPMKQBULAOOR-UHFFFAOYSA-N
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Description

Historical Context of Pyridine (B92270) Derivatives in Chemical Sciences

The story of pyridine and its derivatives is a significant thread in the history of organic chemistry. Pyridine itself, a heterocyclic organic compound with the chemical formula C₅H₅N, was first isolated from coal tar in the 19th century. openaccessjournals.com This discovery opened the door to the exploration of a vast class of compounds that are structurally related to benzene (B151609), but with one carbon-hydrogen unit replaced by a nitrogen atom. openaccessjournals.comresearchgate.net This substitution imparts unique properties to the pyridine ring, including a dipole moment and the ability to act as a base. numberanalytics.com

Early research into pyridine derivatives was largely driven by the desire to understand their fundamental chemical nature and to synthesize new compounds with potentially useful properties. numberanalytics.com The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace. researchgate.netwikipedia.org This was followed by the development of more general synthetic methods, such as the Hantzsch pyridine synthesis in 1881. wikipedia.org Over the years, the study of pyridine derivatives has expanded dramatically, fueled by their widespread presence in natural products, pharmaceuticals, and agrochemicals. numberanalytics.comrsc.org

Significance of Hydroxypyridines and their Acid Salts in Contemporary Chemistry

Hydroxypyridines, which are pyridine rings substituted with one or more hydroxyl groups, represent a particularly important subclass of pyridine derivatives. They exist in tautomeric forms, with the equilibrium between the hydroxy and pyridone forms being influenced by factors such as solvent and pH. For instance, 4-hydroxypyridine (B47283) is in equilibrium with its tautomer, 4-pyridone, with the pyridone form generally predominating in aqueous solutions.

The ability of hydroxypyridines to form salts with various acids, such as nitric acid to yield 4-hydroxypyridine nitrate (B79036), further expands their chemical diversity and utility. nih.gov These salts can exhibit distinct physical and chemical properties compared to their parent hydroxypyridine. For example, the formation of a salt can alter solubility, crystal structure, and reactivity.

In contemporary chemistry, hydroxypyridines and their acid salts are significant for several reasons:

Building Blocks in Synthesis: They serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. guidechem.com

Ligands in Coordination Chemistry: The nitrogen atom and the hydroxyl/keto group of hydroxypyridines can coordinate with metal ions, leading to the formation of a wide array of coordination complexes with interesting structural and catalytic properties. researchgate.netmdpi.com

Probes for Studying Chemical Phenomena: The tautomerism and hydrogen bonding capabilities of hydroxypyridines make them excellent model systems for studying fundamental chemical principles. researchgate.net The formation of salts like 4-hydroxypyridine nitrate allows for the investigation of proton transfer and the structure of hydrogen-bonded networks. researchgate.net

Research Imperatives and Broad Scope for this compound Systems

The study of this compound is driven by several research imperatives that span from fundamental chemical understanding to potential applications. A key area of investigation is the detailed characterization of its solid-state structure. X-ray diffraction studies are crucial for elucidating the precise arrangement of the 4-hydroxypyridinium cations and nitrate anions in the crystal lattice, as well as the intricate network of hydrogen bonds that stabilize the structure. researchgate.net

The synthesis of 4-hydroxypyridine itself can be achieved through various methods, including the diazotization of 4-aminopyridine (B3432731) followed by hydrolysis. guidechem.com The subsequent reaction with nitric acid provides a route to this compound. Research in this area focuses on optimizing reaction conditions to improve yields and purity. guidechem.com

Furthermore, the reactivity of 4-hydroxypyridine and its nitrate salt is a subject of ongoing research. For example, the parent compound, 4-hydroxypyridine, can undergo various reactions, including sulfonation and subsequent transformations to produce intermediates for pharmaceuticals like torasemide. thieme-connect.comthieme-connect.com The presence of the nitrate counter-ion in this compound can influence its reactivity in such synthetic pathways.

The broader scope for research on this compound systems includes:

Crystal Engineering: Investigating how the interplay of hydrogen bonding and ionic interactions in this compound can be used to design new crystalline materials with specific properties.

Catalysis: Exploring the potential of metal complexes derived from 4-hydroxypyridine and its nitrate salt as catalysts in organic reactions.

Materials Science: Examining the use of this compound as a component in the synthesis of functional materials, such as coordination polymers. iucr.org

Interactive Data Table: Properties of 4-Hydroxypyridine and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Tautomeric Form(s)Key Research Applications
4-HydroxypyridineC₅H₅NO95.104-Hydroxypyridine, 4-PyridoneIntermediate in synthesis, model for photodegradation studies. chemicalbook.com
4-PyridoneC₅H₅NO95.104-PyridoneDominant tautomer in aqueous solution, studied for its physicochemical properties.
4-AminopyridineC₅H₅N₂94.12-Starting material for the synthesis of 4-hydroxypyridine. guidechem.com
This compoundC₅H₆NO₃·NO₃158.124-Hydroxypyridinium nitrateSubject of structural and reactivity studies.

Properties

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

nitric acid;1H-pyridin-4-one

InChI

InChI=1S/C5H5NO.HNO3/c7-5-1-3-6-4-2-5;2-1(3)4/h1-4H,(H,6,7);(H,2,3,4)

InChI Key

FMTPMKQBULAOOR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=CC1=O.[N+](=O)(O)[O-]

Synonyms

4(1H)-pyridinone
4-hydroxypyridine
4-hydroxypyridine nitrate
4-pyridinol
4-pyridone
gamma-hydroxypyridine

Origin of Product

United States

Advanced Structural Elucidation and Tautomeric Equilibria in 4 Hydroxypyridine Systems

Spectroscopic Characterization Methodologies for 4-Hydroxypyridine (B47283) Nitrate (B79036) and Analogues

Spectroscopic methods are indispensable for the detailed characterization of 4-hydroxypyridine nitrate and related compounds. These techniques allow for the identification of functional groups, elucidation of structural arrangements, and investigation of electronic properties.

Vibrational Spectroscopy Applications (e.g., Infrared, Raman) for Functional Group Identification

In the study of 4-hydroxypyridine systems, IR spectroscopy can distinguish between the hydroxy and keto tautomers by identifying characteristic stretching frequencies. The O–H stretch of the hydroxyl form is typically observed in the range of 3200–3600 cm⁻¹, while the C=O stretch of the keto form (4-pyridone) appears around 1650–1750 cm⁻¹. The presence and position of these bands can provide evidence for the dominant tautomeric form in a given sample.

For instance, in lanthanide complexes with N-biphenyl-alkylated-4-pyridone ligands, IR spectroscopy was used alongside other techniques to confirm the chemical structures. mdpi.com Similarly, in the analysis of salts formed between probenecid (B1678239) and pyridine (B92270) compounds, FTIR spectroscopy was employed to characterize the newly formed phases. mdpi.com The vibrational spectra of pyridinium (B92312) salts show systematic variations in the N-H stretching vibrations depending on the nature of the anion it is bonded to. cdnsciencepub.com In complexes of metal pyridine nitrates, isotopic substitution has been used to assign the low-frequency IR spectra, revealing that as the covalency of the nitrate bonding increases, the copper-oxygen stretching vibration shifts to a higher energy. rsc.org

Raman spectroscopy offers complementary information and has been used to study aqueous solutions of hydroxypyridines, helping to confirm and clarify their structures. researchgate.net

Table 1: Key Infrared Vibrational Frequencies for Tautomeric Forms of 4-Hydroxypyridine.

Functional Group Tautomeric Form Typical Wavenumber (cm⁻¹)
O–H Stretch Hydroxy (pyridin-4-ol) ~3200–3600

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C, ¹⁴N NQR) for Structural Assignments and Tautomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-hydroxypyridine systems in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignments and the quantitative determination of tautomeric ratios. rsc.orgchemicalbook.com

In ¹H NMR spectra, the chemical shifts of the protons, particularly the hydroxyl proton in the pyridin-4-ol form or the N-H proton in the pyridin-4(1H)-one form, are indicative of the tautomeric state. chemicalbook.com Similarly, ¹³C NMR spectroscopy is highly sensitive to the electronic structure of the pyridine ring. The chemical shift of the carbon atom bonded to the oxygen (C4) is significantly different in the two tautomers, providing a reliable method for quantifying their relative populations in solution. researchgate.netchemrxiv.org For example, studies on 4-hydroxyterpyridine have utilized variable temperature ¹H and ¹³C NMR to evaluate the keto-enol equilibrium. rsc.org Theoretical calculations of ¹H and ¹³C NMR chemical shifts have also been used to suggest the dominance of the 3-hydroxy tautomer of 3-hydroxypyridine (B118123) in DMSO-d6 solution. cmst.eu

Nitrogen-14 Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that provides information about the electric field gradient at the nitrogen nucleus. aip.orgillinois.eduaip.orgacs.org This is highly sensitive to the electronic structure and bonding at the nitrogen atom, making it a valuable tool for studying tautomerism and intermolecular interactions in the solid state. mdpi.com Substituents on the pyridine ring can cause significant variations in the electric field gradient at the nitrogen atom. aip.org

Table 2: Representative NMR Data for 4-Hydroxypyridine Tautomers.

Nucleus Tautomer Key Chemical Shift (ppm) / NQR Parameter
¹H Hydroxyl (pyridin-4-ol) Signal for OH proton
¹H Keto (pyridin-4(1H)-one) Signal for NH proton
¹³C Hydroxyl (pyridin-4-ol) Distinct C4 chemical shift
¹³C Keto (pyridin-4(1H)-one) Distinct C4 chemical shift

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, NEXAFS) for Electronic Structure Probing

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and Near-Edge X-ray Absorption Fine Structure (NEXAFS), are employed to investigate the electronic transitions and unoccupied electronic states of this compound and its analogues.

UV-Vis spectroscopy provides information about the electronic transitions between molecular orbitals. The tautomers of 4-hydroxypyridine exhibit distinct absorption spectra, which can be used to study the tautomeric equilibrium in different solvents. In the case of a tin(IV) porphyrin complex with pyridinium nitrate, UV-vis spectroscopy was part of a suite of techniques used for its full characterization. mdpi.com The interaction of 4-hydroxypyridine-2,6-dicarboxylic acid with bismuth ions leads to a red-shift in the UV-vis spectrum. researchgate.net It is also used to study the absorption spectra of nitrate and nitrite, which are often similar and overlap in the UV region. spectroscopyonline.com

NEXAFS spectroscopy, a synchrotron-based technique, offers element-specific information about the unoccupied electronic states. nih.govresearchgate.net By tuning the X-ray energy to the nitrogen K-edge, for example, one can probe the local electronic structure around the nitrogen atom. acs.org This has been used to distinguish between the protonation states of pyridine derivatives and to study how hydrogen bonding influences the electronic structure. acs.org N-NEXAFS studies on siderophore analogues have shown shifts in transition energies upon deprotonation, indicating changes in electron delocalization. princeton.edu

Crystallographic Analysis of 4-Hydroxypyridine and its Metal Complexes with Nitrate

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining detailed molecular structures. nih.gov For this compound and its complexes, SCXRD can unambiguously determine the tautomeric form present in the solid state and reveal the intricate details of hydrogen bonding and other non-covalent interactions that govern the crystal packing.

For example, SCXRD analysis of lanthanide complexes with N-biphenyl-alkylated-4-pyridone ligands revealed a nine-coordinate lanthanide ion surrounded by three monodentate pyridone ligands and three bidentate nitrate ions. mdpi.comnih.gov In a tin(IV) porphyrin complex, X-ray crystallography confirmed the protonation of the peripheral pyridyl nitrogen atoms and the formation of a 1D array through intermolecular hydrogen bonding involving the nitrate anions. mdpi.com The crystal structure of a silver(I) complex with 3-amino-2-chloropyridine (B31603) and nitrate shows an irregular geometry around the silver ion, coordinated to nitrogen and oxygen atoms from the ligands and nitrate ions. researchgate.net The study of a cobalt(II) complex with a tripodal ligand and nitrate anions revealed a 3D supramolecular architecture containing one-dimensional water tapes. tandfonline.com These studies highlight the crucial role of the nitrate anion in directing the supramolecular assembly through hydrogen bonding. iucr.orgrsc.org

Table 3: Selected Crystallographic Data for a Terbium(III) Complex with N-benzyl-4-pyridone and Nitrate. mdpi.com

Parameter Value
Crystal System Triclinic
Space Group P-1
Coordination Number 9

Powder X-ray Diffraction Investigations for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the crystalline nature of bulk materials. mdpi.com It is particularly useful for identifying crystalline phases, assessing sample purity, and studying polymorphism.

In the context of 4-hydroxypyridine systems, PXRD can be used to confirm the formation of a new crystalline salt or cocrystal, as the diffraction pattern of the product will be distinct from that of the starting materials. researchgate.netsemanticscholar.orgwiley.com For instance, in the synthesis of salts of probenecid with pyridine derivatives, PXRD was used to confirm the formation of new high-purity phases. mdpi.com The experimental PXRD patterns can also be compared to patterns simulated from single-crystal X-ray diffraction data to verify the bulk identity of a synthesized material. mdpi.comwiley.com PXRD was also used to characterize lanthanide complexes with N-biphenyl-alkylated-4-pyridone ligands to analyze their liquid crystalline behavior. mdpi.comnih.gov

Table 4: Applications of Powder X-ray Diffraction in the Study of 4-Hydroxypyridine Systems.

Application Description
Phase Identification Differentiating between reactants and products in a solid-state reaction. mdpi.com
Purity Assessment Detecting the presence of crystalline impurities.
Polymorph Screening Identifying different crystalline forms of the same compound.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions within Crystal Structures

The solid-state architecture of 4-hydroxypyridine and its derivatives is significantly influenced by a complex network of hydrogen bonds and other intermolecular interactions. X-ray crystallography has been instrumental in elucidating these interactions, revealing how molecules arrange themselves in the crystalline lattice.

In the crystal structure of lanthanide complexes with N-biphenyl-alkylated-4-pyridone ligands, the lanthanide ions are coordinated by three monodentate pyridone ligands and three bidentate nitrate ions, resulting in a nine-coordinate environment. mdpi.comresearchgate.net The pyridone ligands coordinate to the metal ion through their oxygen atoms. mdpi.com

Hirshfeld Surface Analysis (HSA) provides further insight into these intermolecular contacts. For dipyridone and bis(hydroxypyridinium) cations, HSA reveals that hydrogen bonding and van der Waals interactions are the primary contributors to the crystal packing, with numerous F···H/H···F, H···O/O···H, H···H, and H···C/C···H contacts observed. nih.gov Short intermolecular contacts, indicative of hydrogen bonds like O–H···O, N–H···O, and O–H···F, appear as distinct red spots on the dnorm mapped Hirshfeld surface. nih.gov

The formation of a coordination polymer from praseodymium(III) nitrate, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), and oxalic acid also showcases the importance of hydrogen bonding. iucr.org In this structure, adjacent layers are linked through intermolecular hydrogen bonds, largely involving water molecules of crystallization, and π–π interactions to create a three-dimensional framework. iucr.org

Tautomeric Investigations of the 4-Hydroxypyridine/4-Pyridone System in Solution and Solid State

4-Hydroxypyridine exists in a tautomeric equilibrium with its keto form, 4-pyridone. This equilibrium is a dynamic process involving the migration of a proton and a rearrangement of double bonds. nih.gov The predominance of one tautomer over the other is highly dependent on the surrounding environment, including the solvent and the physical state (solution or solid). nih.govstackexchange.com

The 4-pyridone tautomer is generally considered to be an aromatic compound, as all ring atoms possess a p-orbital available for cyclic conjugation, satisfying Hückel's rule. chimia.ch While the 4-hydroxypyridine form is also aromatic, the charge-separated resonance contributor of 4-pyridone is more significant, leading to its increased stability in many situations. chimia.ch

Experimental Quantification of Tautomeric Ratios and Equilibrium Constants

The ratio of the 4-hydroxypyridine and 4-pyridone tautomers can be quantified through various experimental techniques. Spectroscopic methods are particularly useful for determining the dominant tautomeric form under specific conditions. While precise quantification of the minor tautomer can sometimes be challenging, establishing the predominant form is often achievable. nih.gov The equilibrium between the two forms is influenced by factors such as the solvent, intramolecular hydrogen bonding, and the electronic effects of any substituents on the pyridine ring. nih.gov

The table below presents a qualitative overview of the dominant tautomeric form of the 4-hydroxypyridine/4-pyridone system in different environments based on experimental observations.

EnvironmentDominant Tautomer
Gas Phase4-Hydroxypyridine stackexchange.comnih.govwikipedia.org
Non-polar SolventsComparable amounts of both tautomers stackexchange.com
Polar Solvents4-Pyridone stackexchange.com
Crystalline State4-Pyridone stackexchange.comresearchgate.net

This table provides a generalized summary. The actual tautomeric ratio can be influenced by specific substituents and other experimental conditions.

Influence of Protonation State (e.g., in Nitrate Salt) and Solvent Environment on Tautomeric Preferences

The protonation state of the 4-hydroxypyridine molecule, such as in its nitrate salt, significantly impacts the tautomeric equilibrium. Protonation of the pyridinic nitrogen makes the formation of the keto (4-pyridone) tautomer less favorable, as it would result in a positively charged, doubly hydrogenated nitrogen atom with a less stable sp3 hybridization. scispace.com This suggests that in the protonated state, the hydroxy (4-hydroxypyridine) form is strongly preferred.

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium. In the gas phase, the 4-hydroxypyridine form is the more stable tautomer. stackexchange.comnih.govwikipedia.org However, in polar solvents and in the solid state, the equilibrium shifts significantly towards the more polar 4-pyridone form. stackexchange.comrsc.org This shift is attributed to the stabilization of the more polar tautomer by the solvent molecules. For instance, in aqueous solution, the 4-pyridone tautomer is favored. researchgate.net In non-polar solvents like cyclohexane (B81311) and chloroform, both tautomers can exist in comparable amounts. stackexchange.com The general trend observed is that the population of the lactam (pyridone) form increases with increasing solvent polarity. rsc.org

The following table summarizes the effect of the solvent on the tautomeric equilibrium of the 4-hydroxypyridine/4-pyridone system.

Solvent TypeEffect on Tautomeric EquilibriumPredominant Form
Gas Phase-4-Hydroxypyridine stackexchange.comnih.govwikipedia.org
Non-polar (e.g., Cyclohexane)Equilibrium with comparable amounts of both tautomersMixed
Polar (e.g., Water, DMSO)Equilibrium shifts towards the more polar tautomer4-Pyridone stackexchange.comrsc.org

This table illustrates the general trend. The specific tautomeric ratio can vary depending on the exact solvent and any substituents present on the pyridine ring.

Polymorphism and Solid-State Tautomerism in 4-Hydroxypyridine Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in 4-pyridone. Two polymorphs of anhydrous 4-pyridone have been identified, one crystallizing in the monoclinic space group C2/c and the other in the orthorhombic space group Pbca. researchgate.net Both forms have very similar lattice parameters and packing motifs, with two independent molecules of 4-pyridone in each asymmetric unit. researchgate.net

In the solid state, 4-hydroxypyridine predominantly exists as the 4-pyridone tautomer. researchgate.net Crystallization of 4-pyridone from ethanol (B145695) under different atmospheric conditions (normal vs. dry) can lead to the formation of different compounds, highlighting the sensitivity of the crystallization process. nih.gov The compound obtained in a normal atmosphere was found not to be a polymorph of anhydrous 4-pyridone. nih.gov

The study of solid hydroxypyridines and pyridones using 14N nuclear quadrupole resonance (NQR) has provided further insights into their structure. nih.gov In solid 4-pyridone, only one nitrogen position was observed within the experimental resolution, suggesting a high degree of symmetry in the crystal lattice. nih.gov The positive temperature coefficient of the 14N quadrupole coupling constant in 4-pyridone indicates that changes in hydrogen bonding interactions with temperature are the dominant factor influencing this parameter. nih.gov

Computational and Theoretical Chemistry of 4 Hydroxypyridine Nitrate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-Hydroxypyridine (B47283) nitrate (B79036). These methods model the behavior of electrons and nuclei to predict molecular characteristics with high accuracy.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) has become a principal tool for investigating the properties of molecular systems, including 4-Hydroxypyridine and its derivatives. mdpi-res.commdpi.com DFT methods, such as B3LYP, are frequently used to optimize the molecular geometry, determining the most stable arrangement of atoms in the molecule by finding the minimum energy structure. repositorioinstitucional.mxnih.gov For instance, geometry optimization of related pyridine (B92270) derivatives using the B3LYP functional with a 6-311++G(d,p) basis set has shown good agreement with experimental data, although some bond lengths, particularly C-H and N-H bonds, may be overestimated by the calculations. repositorioinstitucional.mx The accuracy of the optimized geometry can be crucial for subsequent calculations and for comparison with experimental crystal structures.

Vibrational frequencies calculated using DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, theoretical spectra can be generated and compared with experimental ones, aiding in the assignment of vibrational modes. nih.govcyberleninka.ru For example, in studies of similar aromatic nitro compounds, DFT calculations have been used to assign the characteristic stretching and bending vibrations of the nitro group (NO2). researchgate.net

The following table showcases representative data that can be obtained from DFT calculations on molecules similar to 4-Hydroxypyridine nitrate, illustrating the types of structural parameters that are determined.

ParameterCalculated Value (DFT/B3LYP/6-311++G(d,p))Experimental Value
C-N Bond Length (Å)1.3451.338
C-O Bond Length (Å)1.3501.362
N-O (nitrate) Bond Length (Å)1.2551.245
C-N-C Bond Angle (°)118.5117.9
O-N-O (nitrate) Bond Angle (°)120.1120.0
Note: This table is illustrative and based on typical values for similar compounds, not specific to this compound for which direct comprehensive data is not available in the provided search results.

Ab Initio Methods for Spectroscopic Parameter Prediction and Mechanistic Insights

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for predicting spectroscopic properties and understanding reaction mechanisms. acs.orgwayne.eduscience.gov Methods like Møller-Plesset perturbation theory (MP2) and coupled cluster (CC2) are employed to obtain accurate electronic energies and spectroscopic parameters. repositorioinstitucional.mxresearchgate.net

These methods have been successfully used to study the excited states of protonated hydroxypyridines, helping to interpret their ultraviolet (UV) spectra. researchgate.net Ab initio calculations can also elucidate tautomeric equilibria, such as the one between 4-hydroxypyridine and its tautomer, 4-pyridone. wayne.edu Such studies have shown that in the gas phase, 4-hydroxypyridine is predicted to be more stable than 4-pyridone. wayne.edu Furthermore, ab initio calculations are crucial for investigating reaction pathways and transition states, providing mechanistic insights into chemical transformations. science.gov

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Dynamic Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including their interactions in solution. rsc.orguantwerpen.benih.gov By simulating the motions of atoms and molecules over time, MD can reveal details about solvation, conformational changes, and intermolecular forces that are not accessible through static quantum chemical calculations.

Advanced Electronic Structure Analysis

Beyond basic geometry and frequencies, advanced electronic structure analysis provides deeper insights into the chemical reactivity and charge distribution of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. iqce.jp The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. iqce.jp

The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of a molecule. mdpi.comnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in understanding the charge transfer that occurs during chemical reactions. mdpi.com For instance, in related pyridine derivatives, the HOMO is often a π-type orbital delocalized over the pyridine ring, while the LUMO is a π*-type orbital. mdpi.com

The table below presents typical HOMO-LUMO energy values for a related molecule, 3-Bromo-2-hydroxypyridine, in different environments, as calculated by DFT.

SolventHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Gas-6.880-1.4755.405
Water-6.880-1.4755.405
DMSO-6.880-1.4755.405
Methanol-6.879-1.4755.404
Data adapted from a study on 3-Bromo-2-hydroxypyridine. mdpi.com

Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. uj.edu.plresearchgate.netnih.gov These maps illustrate the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values.

Typically, regions of negative potential (often colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (often colored blue) are electron-poor and are prone to nucleophilic attack. mdpi.com MEP analysis is particularly useful for understanding intermolecular interactions, such as hydrogen bonding, and for studying biological recognition processes. mdpi.comnih.gov For a molecule like this compound, MEP maps would reveal the negative potential around the oxygen atoms of the hydroxyl and nitrate groups, and positive potential around the hydrogen atoms, providing a clear picture of its reactive sites. uj.edu.plresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful computational tools for investigating intermolecular and intramolecular interactions. QTAIM analysis is founded on the topological properties of the electron density, identifying bond critical points (BCPs) that signify the existence of an interaction pathway between atoms. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), reveal the nature and strength of the chemical bonds, including the crucial hydrogen bonds that define the structure of this compound.

In concert with QTAIM, NCI analysis provides a visual and qualitative understanding of non-covalent interactions. This method is based on the reduced density gradient (RDG), which helps to identify and visualize regions in space where non-covalent interactions occur. These interactions are then typically color-mapped to indicate their nature: attractive (like hydrogen bonds), van der Waals, or repulsive (steric clashes).

For hydroxypyridinium salts, such as the closely related 6-methyl-2-ethyl-3-hydroxypyridinium nitrate, DFT calculations incorporating NCIplot and QTAIM analyses have been effectively used to characterize and rationalize the non-covalent interactions. researchgate.netdntb.gov.ua In the crystal structure of this related compound, the nitrate anion is connected to two hydroxypyridinium cations through hydrogen bonds. researchgate.netdntb.gov.ua This establishes a clear precedent for the types of interactions to be expected in this compound.

A significant study on this compound (4HPN) has highlighted the critical role of hydrogen bonding between the planar 4-hydroxypyridinium cation ((C₅H₆ON)⁺) and the planar nitrate anion ((NO₃)⁻) in establishing a highly ordered, coplanar crystal structure. researchgate.netresearchgate.net These interactions are the primary drivers for the compound's notable properties, such as its significant birefringence. researchgate.netresearchgate.net

The primary non-covalent interactions within the this compound crystal lattice, as identified through crystallographic and computational studies, are the hydrogen bonds between the hydroxypyridinium cation and the nitrate anion. The key hydrogen bonds are formed between the acidic protons of the cation (the hydroxyl group's hydrogen and the pyridinium (B92312) nitrogen's hydrogen) and the oxygen atoms of the nitrate anion.

The table below summarizes the key topological parameters from a QTAIM analysis that would be expected for the hydrogen bonds in the this compound system, based on typical values for such interactions.

Interacting AtomsType of InteractionElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Nature of Interaction
O-H···O(nitrate)Hydrogen BondLow to MediumPositiveClosed-shell (electrostatic)
N-H···O(nitrate)Hydrogen BondLow to MediumPositiveClosed-shell (electrostatic)

The NCI analysis would visually complement the QTAIM data by showing broad, low-RDG surfaces between the hydrogen bond donors of the cation and the oxygen acceptors of the anion. The sign of the second Hessian eigenvalue of the electron density (λ₂) multiplied by the density in these regions would be negative, indicating attractive, stabilizing interactions.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stabilization Energy

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. This approach is particularly useful for quantifying the stabilizing effects of charge transfer between occupied (donor) and unoccupied (acceptor) orbitals. The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2).

In the context of this compound, NBO analysis reveals the electronic origins of the hydrogen bonding network. The primary charge transfer events that stabilize the crystal structure occur from the lone pair orbitals of the oxygen atoms on the nitrate anion (the donors) to the antibonding orbitals associated with the O-H and N-H bonds of the hydroxypyridinium cation (the acceptors).

The table below outlines the principal donor-acceptor interactions and their associated stabilization energies (E(2)) as would be predicted by an NBO analysis for this compound.

Donor NBO (Anion)Acceptor NBO (Cation)E(2) (kcal/mol)Type of Interaction
LP (O) of NO₃⁻σ* (O-H)HighCharge transfer / Hydrogen bond
LP (O) of NO₃⁻σ* (N-H)HighCharge transfer / Hydrogen bond

The high E(2) values for these interactions would quantitatively confirm the importance of the hydrogen bonds in the structure. Furthermore, NBO analysis provides insights into the charge distribution across the molecule, detailing the natural atomic charges on each atom. This information underscores the electrostatic component of the interactions between the positively charged hydroxypyridinium cation and the negatively charged nitrate anion, which is a fundamental aspect of their bonding.

Reactivity and Chemical Transformations of 4 Hydroxypyridine and Its Nitrate Salt

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orggcwgandhinagar.com However, the hydroxyl group (or the amide functionality in the pyridone tautomer) is an activating group, which facilitates electrophilic attack.

The nitration of 4-hydroxypyridine (B47283), which exists predominantly as 4-pyridone, demonstrates clear regioselectivity. Electrophilic aromatic substitution on 4(1H)-pyridones selectively occurs at the C3 and C5 positions. researchgate.net The mechanism of aromatic nitration typically involves the formation of a highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.comgoogle.com This electrophile is then attacked by the electron-rich aromatic ring.

In the case of pyridine N-oxide, which shares some electronic similarities with the pyridone tautomer, nitration with a mixture of concentrated nitric and sulfuric acids at elevated temperatures yields 4-nitropyridine (B72724) N-oxide with high regioselectivity. sapub.org This indicates a strong directing effect towards the 4-position, which is electronically activated by the N-oxide group. msu.edu While the reaction is more facile than the nitration of pyridine itself, it is still more challenging than the nitration of benzene. sapub.org

Kinetic studies on the nitration of pyridones have shown that the reaction occurs on the free base. sapub.orgwiley.com The rate of nitration for aromatic compounds that are less reactive than benzene is typically first-order with respect to the substrate concentration when using a large excess of the nitrating mixture. sapub.org Although specific kinetic parameters for the nitration of 4-hydroxypyridine are not extensively detailed in the literature, the general principles of electrophilic aromatic substitution kinetics apply.

Table 1: Regioselectivity in the Nitration of 4-Hydroxypyridine and Related Compounds

SubstrateReagentsMajor Product(s)Reference(s)
4(1H)-PyridoneNitrating agents3-Nitro-4(1H)-pyridone researchgate.net
Pyridine N-oxideConc. HNO₃ / H₂SO₄4-Nitropyridine N-oxide sapub.orgmsu.edu

The halogenation of 4-hydroxypyridine, primarily reacting as 4-pyridone, has been studied, particularly bromination. The reaction of 4-pyridone with bromine in aqueous solution is facile and tends to result in disubstitution, yielding 3,5-dibromo-4-pyridone. In fact, the monobromo derivative, 3-bromo-4-pyridone, is more reactive towards bromine than the parent 4-pyridone at most pH values, which explains the prevalence of the dibrominated product. The reactivity of 4-pyridones and their conjugate anions in bromination reactions is comparable to that of phenoxide ions.

The iodination of 4-hydroxypyridine can also be achieved. A one-pot, high-yielding iodination of hydroxypyridines using iodine and silver acetate (B1210297) in dichloromethane (B109758) has been described as a mild and efficient method. researchgate.net Another approach for the synthesis of 3,5-diiodo-4-hydroxypyridine involves the in-situ generation of iodine from sodium iodide using sodium chlorite (B76162) and sodium hypochlorite (B82951) as oxidants. google.com Furthermore, 3-iodopyridin-4-ol (B189408) can be synthesized by reacting 4-hydroxypyridine with iodine in the presence of a base or through the diazotization of aminopyridine precursors followed by iodide substitution.

Decarboxylative halogenation has also been employed to introduce halogens onto the pyridine ring. For instance, radical iododecarboxylation of a di-Me 4-hydroxypyridine-3,5-dicarboxylate derivative has been reported. acs.org

Table 2: Halogenation Products of 4-Hydroxypyridine

Halogenating AgentProduct(s)Reference(s)
Bromine (aqueous)3,5-Dibromo-4-pyridone
Iodine / Silver AcetateIodo-4-hydroxypyridines researchgate.net
Sodium Iodide / Oxidants3,5-Diiodo-4-hydroxypyridine google.com

Regioselectivity and Kinetics of Nitration Reactions (e.g., using nitric acid/sulfuric acid mixtures)

Nucleophilic Substitution Reactions and Ring Transformations

The pyridine ring, being electron-deficient, is more susceptible to nucleophilic substitution than benzene, especially at the 2- and 4-positions. wikipedia.orggcwgandhinagar.com The formation of pyridinium (B92312) salts or N-oxides further enhances the ring's reactivity towards nucleophiles. google.com

In the case of 4-hydroxypyridine, which exists as the 4-pyridone tautomer, the hydroxyl group itself can be displaced, though this is less common. More frequently, other substituents on the ring are displaced by nucleophiles. For example, the conversion of 4-hydroxypyridine to 4-chloropyridine (B1293800) can be achieved using reagents like phosphorus oxychloride.

Furthermore, 4-hydroxypyridine can serve as a precursor for the synthesis of novel heterocyclic systems through reactions that involve nucleophilic attack and subsequent ring formation. For instance, the reaction of the dianion of 3-hydroxypyridine-2(1H)-selone (derived from a hydroxypyridine) with 1-chloro-2-nitrobenzene (B146284) leads to the formation of a new tricyclic system, 1-azaphenoxaselenine. rsc.org Similarly, 3-hydroxypyridine-2-thione, synthesized from 2-chloro-3-hydroxypyridine, is a precursor to novel tricyclic betaines. cardiff.ac.uk An efficient method for the synthesis of isoxazolo[4,5-b]pyridines has been developed from 2-chloro-3-nitropyridines via an intramolecular nucleophilic substitution of the nitro group. beilstein-journals.org

Acid-Base Chemistry and Proton Transfer Dynamics in Aqueous and Non-Aqueous Media

The acid-base chemistry of 4-hydroxypyridine is intrinsically linked to its tautomerism. The compound can be protonated at the nitrogen atom or deprotonated at the hydroxyl group. The equilibrium between the 4-hydroxypyridine and 4-pyridone tautomers is sensitive to the solvent environment. researchgate.net

Proton transfer is a fundamental process in the reactions of 4-hydroxypyridine. In aqueous media, water molecules can facilitate proton transfer through hydrogen-bonded networks. wiley.com The dynamics of such proton transfer reactions can be studied using time-resolved spectroscopic techniques. For instance, studies on other hydroxy-aromatic compounds have shown that excited-state intramolecular proton transfer (ESIPT) can be observed in hydrogen-bonding solvents and within micelles. researchgate.net The rate of these proton transfer events is often modulated by the reorganization of solvent molecules around the fluorophore. researchgate.net

In non-aqueous media, the dynamics of proton transfer can differ significantly. Computational studies on proton transfer in non-aqueous biopolymers based on helical peptides have shown that hydrogen-bonded networks can act as "proton wires," facilitating the shuttling of protons via the Grotthuss mechanism. scribd.com The barriers for such proton transfers can be quite low, suggesting that even ground-state vibrational energy may be sufficient to overcome them. scribd.com The acid-base properties of 4-hydroxypyridine and its nitrate (B79036) salt will therefore be highly dependent on the specific solvent system and the presence of other proton donors or acceptors.

Synthetic Utility in the Formation of Functionalized Derivatives and Novel Heterocyclic Systems

4-Hydroxypyridine is a versatile building block in organic synthesis, enabling the creation of a wide array of functionalized derivatives and complex heterocyclic structures. researchgate.netresearchgate.netbeilstein-journals.orgacs.orggoogle.com

Multicomponent reactions are a powerful tool for this purpose. A two-step process involving a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids, followed by a cyclocondensation, provides access to highly functionalized enantiopure 4-hydroxypyridine derivatives. researchgate.net These derivatives can be further modified, for example, by converting the hydroxyl group into a nonaflate, which is an excellent leaving group for palladium-catalyzed coupling reactions like Suzuki, Heck, and Sonogashira reactions. researchgate.netacs.org

Another versatile approach is the cyclocondensation of β-ketoenamides. Starting from 1,3-diketones, β-ketoenamides can be formed and subsequently cyclized to yield 4-hydroxypyridine derivatives. This method has been successfully applied to the synthesis of unsymmetrically functionalized 2,2'-bipyridines. beilstein-journals.org A four-component synthesis based on the Blaise reaction has also been developed to produce functionalized 2,2'-bipyridines from 4-hydroxypyridine precursors.

These synthetic strategies highlight the importance of 4-hydroxypyridine as a scaffold that allows for the introduction of diverse functional groups and the construction of complex molecular architectures, including those with applications in materials science and medicinal chemistry. beilstein-journals.org

Coordination Chemistry and Metal Complexation Involving 4 Hydroxypyridine and Nitrate Ligands

Ligand Design and Diverse Coordination Modes of 4-Hydroxypyridine (B47283)

4-Hydroxypyridine (4-pyOH) is a versatile ligand in coordination chemistry, capable of existing in two tautomeric forms: the enol form (4-hydroxypyridine) and the keto form (4-pyridone). This tautomerism, coupled with the presence of both a nitrogen and an oxygen atom, allows for a variety of coordination modes. The specific mode of coordination is influenced by factors such as the metal ion, the solvent system, and the presence of other ligands.

The most common coordination modes observed for 4-hydroxypyridine and its derivatives include:

Monodentate N-coordination: The ligand coordinates to the metal center through the pyridine (B92270) nitrogen atom. This is frequently observed in complexes where the hydroxyl group may be involved in hydrogen bonding or remains uncoordinated. nih.gov

Monodentate O-coordination: The ligand, typically in its 4-pyridone tautomeric form, coordinates through the oxygen atom. mdpi.comiucr.org This mode is common in a variety of metal complexes, including those with silver and zinc. mdpi.comiucr.org

Bridging Coordination: 4-Hydroxypyridine can act as a bridging ligand, connecting two or more metal centers. This can occur through the nitrogen and oxygen atoms, leading to the formation of polynuclear complexes and coordination polymers. A μ2-bridging coordination via the oxygen atom has been observed in some zinc complexes. mdpi.com

Heterobidentate Coordination: In a less common but significant mode, 4-hydroxypyridine can coordinate to a single metal center through both the nitrogen and oxygen atoms. This has been reported in a zinc complex, leading to a tetrahedral [ZnO₂N₂] building unit. nih.govresearchgate.net

Tridentate Chelating Coordination: When functionalized with other donor groups, such as carboxylates in 4-hydroxypyridine-2,6-dicarboxylic acid, the ligand can act as a tridentate chelating agent, binding to a metal ion through the nitrogen and two oxygen atoms from the carboxylate groups. nih.govresearchgate.net

The choice of coordination mode is a critical aspect of ligand design, as it dictates the geometry and dimensionality of the resulting metal complex, influencing its physical and chemical properties.

Synthesis and Structural Characterization of Metal Complexes with 4-Hydroxypyridine and Nitrate (B79036) Anions

Mononuclear and Polynuclear Coordination Complexes (e.g., with Lanthanides, Zinc, Copper, Nickel, Silver)

A multitude of mononuclear and polynuclear coordination complexes have been synthesized and structurally characterized, showcasing the rich coordination chemistry of 4-hydroxypyridine and nitrate ligands with various metal ions.

Lanthanide Complexes: Lanthanide ions, known for their high coordination numbers, form interesting complexes with 4-hydroxypyridine derivatives and nitrate anions. In a series of lanthanide(III) complexes with N-biphenyl-alkylated-4-pyridone ligands, the lanthanide ions (Eu³⁺, Sm³⁺, Tb³⁺) are nine-coordinate. mdpi.comnih.gov The coordination sphere is composed of three monodentate 4-pyridone ligands coordinating through their oxygen atoms and three bidentate nitrate ions. mdpi.comnih.govgrafiati.com This results in a polar distribution of ligands, with the nitrate anions on one side of the metal ion and the organic ligands on the other. mdpi.com

Zinc Complexes: Zinc(II) complexes with 4-hydroxypyridine exhibit diverse coordination geometries. A notable example reports an unconventional heterobidentate coordination mode of 4-hydroxypyridine in Zn(C₅H₄NO)₂, where strong interactions between Zn²⁺ and the ligands lead to a uniform alignment of [ZnO₂N₂] tetrahedral building units. nih.gov In other instances, 4-pyridone has been shown to coordinate to zinc(II) as a monodentate ligand through the oxygen atom or as a μ₂-bridging ligand. mdpi.com The reaction of Zn(II) salts with 4-hydroxypyridine-2,6-dicarboxylic acid under hydrothermal conditions has yielded novel coordination polymers. nih.gov

Copper Complexes: Copper(II) complexes often feature 4-hydroxypyridine-2,6-dicarboxylic acid as a tridentate chelating ligand. In a binuclear copper(II) complex, each copper ion is coordinated to a deprotonated 4-hydroxypyridine-2,6-dicarboxylic acid molecule, a bridging 4,4'-bipyridine (B149096) ligand, and a water molecule, resulting in a square-pyramidal geometry. nih.govresearchgate.net The formation of one-dimensional zigzag coordination polymers has also been observed, with [Cu(NO₃)₂(2,2'-bipy)(4,4'-bipy)] units linked by the 4,4'-bipyridine ligand. snu.ac.kr

Nickel Complexes: Nickel(II) complexes with 4-hydroxypyridine derivatives have been synthesized and structurally characterized. For instance, the reaction of nickel(II) nitrate with 4-hydroxypyridine-2,6-dicarboxylic acid and guanidine (B92328) resulted in a complex where the Ni(II) center is in a distorted octahedral environment, coordinated by two tridentate 4-hydroxypyridine-2,6-dicarboxylate ligands. researchgate.net Another study reports the formation of [Ni(C₇H₃NO₅)(H₂O)₃]·1.5H₂O from the reaction of nickel(II) nitrate with a proton-transfer compound of piperazine (B1678402) and 4-hydroxypyridine-2,6-dicarboxylic acid. uok.ac.ir

Silver Complexes: Silver(I) complexes with 4-hydroxypyridine and its derivatives have been prepared, often by reacting silver nitrate with the respective ligand. mdpi.com In one example, a one-dimensional coordination polymer, [Ag(NO₃)(C₅H₅NO)]n, the Ag(I) atom is coordinated by two oxygen atoms from two different 4-pyridone ligands and two oxygen atoms from a nitrate anion, resulting in a nearly planar coordination geometry. iucr.org The 4-pyridone ligands bridge two silver nitrate units to form dimers, which are then linked into an infinite chain. iucr.org

Table 1: Selected Metal Complexes with 4-Hydroxypyridine and Nitrate Ligands

Metal Ion Ligand(s) Coordination Number Geometry Key Structural Features Reference(s)
Lanthanide(III) N-biphenyl-alkylated-4-pyridone, NO₃⁻ 9 - Three monodentate pyridone ligands and three bidentate nitrate ions. mdpi.com, nih.gov,
Zinc(II) 4-hydroxypyridine 4 Tetrahedral Unconventional heterobidentate coordination. nih.gov, researchgate.net
Copper(II) 4-hydroxypyridine-2,6-dicarboxylate, 4,4'-bipyridine, H₂O 5 Square-pyramidal Binuclear complex with bridging bipyridine. nih.gov, researchgate.net
Nickel(II) 4-hydroxypyridine-2,6-dicarboxylate 6 Distorted Octahedral Two tridentate chelating ligands. researchgate.net
Silver(I) 4-pyridone, NO₃⁻ 4 Nearly Planar 1D coordination polymer with bridging pyridone ligands. iucr.org

Design and Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of 4-hydroxypyridine and its functionalized derivatives to act as bridging ligands is fundamental to the design and construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These extended structures are formed by linking metal centers with organic ligands to create one-, two-, or three-dimensional networks. nih.gov

4-Hydroxypyridine-2,6-dicarboxylic acid has proven to be a particularly effective building block for the synthesis of coordination polymers and MOFs. nih.govresearchgate.netresearchgate.net Its multiple coordination sites allow for the formation of robust and intricate architectures. For example, the hydrothermal reaction of this ligand with Zn(II) salts has produced a 2D coordination polymer with a (4,4) net topology. nih.gov With lanthanide ions, the same ligand has been used to construct both 2D and 3D coordination polymers. researchgate.net The dimensionality and topology of the resulting framework can be influenced by the choice of metal ion and the reaction conditions. nih.gov

Silver(I) has also been utilized to create a one-dimensional coordination polymer with 4-pyridone and nitrate, where the ligands link the metal centers into an infinite chain. iucr.org The design principles for these materials rely on a thorough understanding of coordination chemistry to control the connectivity and, consequently, the properties of the resulting framework. nih.gov

Role of Nitrate as a Counterion, Bridging Ligand, or Co-ligand in Complex Architectures

The nitrate anion (NO₃⁻) is not merely a spectator counterion in these coordination compounds; it often plays a crucial and active role in shaping the final architecture of the metal complex. Its versatility allows it to adopt several coordination modes, influencing the coordination number and geometry of the metal center. wikipedia.orgnih.gov

The common roles of the nitrate ion in these complexes include:

Counterion: In its simplest role, the nitrate anion balances the charge of the cationic metal complex. In such cases, it is not directly coordinated to the metal center and is located in the crystal lattice, often participating in hydrogen bonding interactions. mdpi.com

Monodentate Ligand: The nitrate ion can coordinate to a metal center through one of its oxygen atoms. wikipedia.orgnih.gov This is denoted as a κ¹-coordination mode.

Bidentate Ligand: A more common coordination mode for nitrate is bidentate, where two of its oxygen atoms bind to the same metal center (chelating) or to two different metal centers (bridging). wikipedia.orgnih.gov The bidentate chelating mode is denoted as κ²-NO₃. wikipedia.org This is frequently observed in lanthanide complexes with 4-hydroxypyridine derivatives, where three bidentate nitrate ions contribute to the high coordination number of the lanthanide ion. mdpi.comnih.gov

Bridging Ligand: The nitrate ion can bridge two metal centers, contributing to the formation of polynuclear complexes and coordination polymers. researchgate.net

Co-ligand: Nitrate often acts as a co-ligand alongside 4-hydroxypyridine, with both ligands directly participating in the coordination sphere of the metal ion. The interplay between the coordination preferences of 4-hydroxypyridine and the nitrate anion dictates the final structure of the complex.

The coordination mode of the nitrate ligand can be influenced by several factors, including the size and charge of the metal ion and the steric and electronic properties of the other ligands in the coordination sphere. nih.gov

Investigations of Coordination Bond Properties and Ligand Field Effects

The study of coordination bond properties and ligand field effects provides fundamental insights into the electronic structure and stability of these metal complexes. Techniques such as infrared (IR) spectroscopy, UV-Vis spectroscopy, and computational methods are employed to probe these properties.

Coordination Bond Properties: The strength and nature of the coordination bonds between the metal ion and the 4-hydroxypyridine and nitrate ligands can be inferred from spectroscopic data. For example, in IR spectra, the stretching frequencies of the C=O and C=N bonds in the 4-pyridone ring can shift upon coordination to a metal ion, providing evidence of ligand-metal interaction. Similarly, the vibrational modes of the nitrate anion are sensitive to its coordination mode. A free nitrate ion (D₃h symmetry) exhibits different IR absorption bands compared to a coordinated nitrate ion (C₂v or Cₛ symmetry).

Ligand Field Effects: The ligands surrounding a metal ion create an electrostatic field that removes the degeneracy of the metal's d-orbitals. The nature and magnitude of this splitting, known as the ligand field effect, determine the electronic and magnetic properties of the complex. UV-Vis spectroscopy is a key tool for investigating these effects. The d-d electronic transitions observed in the spectra of transition metal complexes provide information about the ligand field splitting energy (10Dq). The position and intensity of these bands are dependent on the metal ion, its oxidation state, and the nature of the coordinating ligands.

Advanced Applications in Materials Science and Green Chemistry

Optoelectronic Materials Development

The inherent characteristics of the 4-hydroxypyridine (B47283) framework, such as its ability to form non-centrosymmetric crystal structures and participate in efficient energy transfer, make it a prime candidate for optoelectronic applications. Its derivatives are being explored for their exceptional non-linear optical and luminescent properties.

Recent research has unveiled the remarkable potential of zinc complexes incorporating 4-hydroxypyridine for second-harmonic generation (SHG), a non-linear optical (NLO) process that converts incoming photons of a specific frequency into photons with twice the energy.

A novel compound, Zn(C5H4NO)2, demonstrates an unconventional heterobidentate coordination mode with the 4-hydroxypyridine ligand. researchgate.net This specific arrangement between the zinc ion (Zn²⁺) and the ligands facilitates a uniform alignment of the polarization within each [ZnO2N2] tetrahedral unit. researchgate.netnih.gov This alignment results in an exceptionally strong SHG response, measured to be 13.6 times that of the standard reference material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.netnih.govresearchgate.net This intensity is the highest reported among all UV-transparent zinc-containing metal-organic compounds. researchgate.netnih.gov

The material also possesses other favorable properties for practical applications, including a suitable optical band gap of 4.40 eV, high thermal stability up to 300 °C, and excellent resistance to air and water. researchgate.netnih.govresearchgate.net Furthermore, Zn(C5H4NO)2 displays photoluminescence with a significantly long lifetime of 558 ms, producing a rare blue afterglow that is visible to the naked eye for up to 5 seconds. nih.govresearchgate.net

Table 1: Properties of Zn(C5H4NO)2 for SHG Applications

Property Value Reference
SHG Intensity 13.6 × KDP nih.gov, researchgate.net, researchgate.net
Optical Band Gap 4.40 eV nih.gov, researchgate.net
Thermal Stability Up to 300 °C nih.gov, researchgate.net
Photoluminescence Lifetime 558 ms nih.gov, researchgate.net

Lanthanide complexes containing N-biphenyl-alkylated-4-pyridone ligands and nitrate (B79036) ions have been synthesized and studied for their luminescent properties. nih.govgrafiati.com These studies focus on complexes of Europium(III), Samarium(III), and Terbium(III). nih.govresearchgate.net The crystal structure analysis reveals that the central lanthanide ion is typically surrounded by three monodentate pyridone ligands and three bidentate nitrate ions, resulting in a nine-coordinate environment. nih.govgrafiati.com

When analyzed in the solid state at room temperature, these complexes exhibit the distinct, characteristic emission bands of the specific lanthanide ion used. nih.govgrafiati.com This indicates an efficient energy transfer from the organic ligand to the metal center. grafiati.com For instance, a mixed-lanthanide material, EuIII/NdIII(4-OHpy)-CoIII, demonstrates dual emission, with Europium showing its typical peak at 614 nm and Neodymium emitting in the near-infrared (NIR) region at 1025 nm. acs.org The weak emission from the 4-hydroxypyridine ligand itself in these complexes further supports the effectiveness of the energy transfer to the lanthanide ions. acs.org

Table 2: Emission Characteristics of Lanthanide Complexes with 4-Hydroxypyridine Derivatives

Lanthanide Ion Key Emission Wavelength(s) Transition Reference
Europium (Eu³⁺) 614 nm ⁵D₀ → ⁷F₂ acs.org
Neodymium (Nd³⁺) 891 nm, 1025 nm, 1320 nm ⁴F₃/₂ → ⁴I₉/₂, ⁴F₃/₂ → ⁴I₁₁/₂, ⁴F₃/₂ → ⁴I₁₃/₂ acs.org
Terbium (Tb³⁺) Characteristic bands - nih.gov

The development of materials with strong NLO properties is crucial for advancing optical technologies. frontiersin.org 4-hydroxypyridine derivatives are promising candidates for NLO applications due to the potential for creating non-centrosymmetric structures, a prerequisite for second-order NLO effects like SHG. frontiersin.org

A semiorganic NLO material, (C5H6ON)⁺(H2PO4)⁻ (4HPP), which incorporates the 4-hydroxypyridinium cation, has been identified as a promising material for the solar-blind UV region. acs.org This material exhibits a strong SHG response (3 times that of KDP), a wide transparency range, and a high laser-induced damage threshold. acs.org Theoretical calculations indicate that the π-conjugated nature of the 4-hydroxypyridinium cation is the primary driver of the material's optical anisotropy, while the SHG effect arises from the synergy between the organic cation and the inorganic phosphate anion. acs.org The strategic arrangement of anionic groups is a key factor in enhancing the NLO performance of such materials. researchgate.net

Luminescence and Emission Characteristics of Lanthanide Complexes

Liquid Crystalline Materials based on 4-Hydroxypyridine Derivatives and their Salts

Ionic liquid crystals (ILCs) derived from 4-hydroxypyridine represent a fascinating class of materials that combine the properties of ionic liquids and liquid crystals. rsc.org The synthesis of these materials typically begins with the monoalkylation of 4-hydroxypyridine, which can occur at either the nitrogen or oxygen atom, yielding N-alkyl-4-pyridones or 4-alkoxypyridines, respectively. rsc.org

Further alkylation or simple protonation of these neutral intermediates leads to the formation of ILCs. rsc.org The mesomorphic behavior (the type of liquid crystal phase) of these pyridinium (B92312) salts is highly dependent on the nature of the counterion (e.g., Br⁻, NO3⁻, BF4⁻, PF6⁻) and the length of the attached alkyl chains. researchgate.netmdpi.com For example, a series of pyridinium salts with various counterions and flexible alkyl spacers have been shown to exhibit a nematic phase. researchgate.net Another series of bis(pyridinium) salts, featuring mesogenic 3,4,5-tris(alkyloxy)benzyl moieties, displays a hexagonal columnar (Colh) phase. researchgate.net In some lanthanide complexes with N-biphenyl-alkylated-4-pyridone ligands, a monotropic smectic A (SmA) phase is observed, but only for those with longer flexible spacers. nih.gov

Table 3: Liquid Crystalline Phases in 4-Hydroxypyridine Derivatives

Derivative Type Mesogenic Group Counterion/Metal Phase Type Reference
Pyridinium Salt Cyanobiphenyl Br⁻, NO3⁻, BF4⁻, etc. Nematic researchgate.net
Bis(pyridinium) Salt 3,4,5-Tris(alkyloxy)benzyl Br⁻, PF6⁻, BF4⁻, etc. Columnar (Colh) researchgate.net

Catalytic Applications in Organic Synthesis

Bismuth(III) nitrate pentahydrate has emerged as a highly effective Lewis acid catalyst for various organic transformations, including the synthesis of N-amino-2-pyridone derivatives. scirp.orgresearchgate.net This synthesis is achieved through a three-component, one-pot reaction involving an aldehyde, malononitrile (B47326), and cyanoacetic acid hydrazide. scirp.org The use of bismuth nitrate as a catalyst is advantageous because it is inexpensive, readily available, stable, and environmentally friendly. scirp.orgscirp.org This method offers high yields (88-98%), operational simplicity, and clean reaction conditions, making it an attractive and sustainable process. scirp.orgjetir.org

Beyond bismuth nitrate, other metal complexes involving 4-hydroxypyridine derivatives are also being explored for their catalytic activity. For example, ruthenium complexes capable of interconversion between hydroxypyridine and pyridone forms are being investigated for the catalytic hydrogenation of CO2. researchgate.net Additionally, a molecular palladium catalyst, covalently bound to a solid silica (B1680970) support via a 4-hydroxypyridine-based ligand, has been developed for the selective hydrodeoxygenation of lignin-derived aromatics, an important step in biomass valorization. rsc.org

Sustainable Chemical Processes and Novel Synthetic Methodologies

The development of sustainable chemical processes is a critical goal in modern chemistry. The use of bismuth(III) nitrate in the synthesis of N-amino-2-pyridones is a prime example of a greener synthetic route, minimizing pollution and utilizing an inexpensive, reusable catalyst. scirp.orgresearchgate.net

Researchers are also actively developing novel and efficient synthetic methodologies for 4-hydroxypyridine and its derivatives. researchgate.netresearchgate.net One such approach is a versatile two-step, three-component process that uses alkoxyallenes, nitriles, and carboxylic acids to produce highly functionalized and even enantiopure 4-hydroxypyridines. researchgate.netresearchgate.net Other methods aim to create substituted 4-hydroxypyridines from readily available starting materials in high yields, enhancing the economic viability of the synthesis. google.com These advanced synthetic strategies, which include multicomponent reactions and novel cyclocondensations, provide wider access to this important class of compounds for various applications. researchgate.netresearchgate.net

Biodegradation and Environmental Chemical Fate Academic Perspective

Microbial Catabolic Pathways of 4-Hydroxypyridine (B47283)

The microbial breakdown of 4-hydroxypyridine has been elucidated primarily through studies of soil bacteria, which have evolved specific enzymatic pathways to metabolize this compound. Organisms such as Arthrobacter sp. and Agrobacterium sp. are capable of mineralizing 4-hydroxypyridine, converting it into central metabolic intermediates. nih.govnih.gov The catabolism is typically an inducible process, meaning the enzymes involved are synthesized in the presence of the substrate. lmaleidykla.ltnih.gov

The initial and pivotal step in the aerobic degradation of 4-hydroxypyridine is a regiospecific hydroxylation of the pyridine (B92270) ring. mdpi.comnih.gov This reaction is catalyzed by a class of enzymes known as flavin-dependent monooxygenases (FMOs). nih.govnih.gov These enzymes utilize a flavin cofactor, typically flavin adenine (B156593) dinucleotide (FAD), and a reducing agent like NADH or NADPH to activate molecular oxygen for the insertion of a hydroxyl group onto the aromatic substrate. nih.govportlandpress.com

In the Gram-positive soil bacterium Arthrobacter sp. strain IN13, the enzyme responsible for this initial attack is a flavin-dependent monooxygenase named KpiA (4-hydroxypyridine 3-monooxygenase). nih.govresearchgate.netnih.gov KpiA catalyzes the hydroxylation of 4-hydroxypyridine at the C-3 position to yield 3,4-dihydroxypyridine. mdpi.comnih.gov Similarly, studies on Agrobacterium sp. (NCIB 10413) identified a 4-hydroxypyridine-3-hydroxylase, which is also a FAD-dependent monooxygenase that requires NADH or NADPH to convert 4-hydroxypyridine to the same intermediate, pyridine-3,4-diol (B75182) (3,4-dihydroxypyridine). nih.govportlandpress.com The enzyme in Agrobacterium sp. was found to be highly specific for its heterocyclic substrate. nih.govportlandpress.com

The general reaction can be summarized as: 4-Hydroxypyridine + O₂ + NAD(P)H + H⁺ → 3,4-Dihydroxypyridine + H₂O + NAD(P)⁺ nih.gov

Table 1: Key Enzymes in the Initial Hydroxylation of 4-Hydroxypyridine

Enzyme Name Organism Cofactor Substrate Product Reference
KpiA (4-hydroxypyridine 3-monooxygenase) Arthrobacter sp. IN13 FAD, NADH 4-Hydroxypyridine 3,4-Dihydroxypyridine nih.govnih.gov

Following the initial hydroxylation, the resultant dihydroxylated intermediate, 3,4-dihydroxypyridine, undergoes enzymatic ring cleavage, a critical step that breaks the stable aromatic ring. In Arthrobacter sp. IN13, this reaction is catalyzed by KpiC, an enzyme identified as a novel extradiol dioxygenase belonging to the amidohydrolase superfamily. mdpi.comnih.gov KpiC facilitates the oxidative opening of the 3,4-dihydroxypyridine ring to produce 3-(N-formyl)-formiminopyruvate. nih.govresearchgate.net

This metabolite is then further processed by a hydrolase, KpiB. nih.govnih.gov KpiB hydrolyzes 3-(N-formyl)-formiminopyruvate to 3-formylpyruvate. nih.govresearchgate.net Subsequent enzymatic steps are presumed to convert 3-formylpyruvate into central metabolites like pyruvate (B1213749) and formate, which can then enter the primary metabolic pathways of the cell. nih.govresearchgate.net

In the case of Agrobacterium sp., while the specific enzymes for ring cleavage were not fully characterized in early studies, the end products of 4-hydroxypyridine degradation were identified as ammonia (B1221849), formate, and pyruvate, indicating a complete mineralization of the compound. mdpi.comnih.gov

Table 2: Catabolic Pathway of 4-Hydroxypyridine in Arthrobacter sp. IN13

Step Enzyme Substrate Product(s) Reference
1. Hydroxylation KpiA 4-Hydroxypyridine 3,4-Dihydroxypyridine mdpi.comnih.gov
2. Ring Cleavage KpiC 3,4-Dihydroxypyridine 3-(N-formyl)-formiminopyruvate nih.govresearchgate.net
3. Hydrolysis KpiB 3-(N-formyl)-formiminopyruvate 3-Formylpyruvate nih.govresearchgate.netnih.gov

Enzymatic Hydroxylation Mechanisms (e.g., by flavin-dependent monooxygenases)

Genetic Basis and Regulation of 4-Hydroxypyridine Degradative Enzymes

The molecular basis for 4-hydroxypyridine catabolism in Arthrobacter sp. IN13 has been traced to a specific gene cluster. nih.govnih.gov Genetic analysis revealed that the genes encoding the degradative enzymes are organized in a locus designated as the kpi (4-k etop yridine i nducible) gene cluster, which consists of 16 open reading frames. nih.govresearchgate.netnih.gov The expression of the key catabolic enzymes is substrate-inducible; SDS-PAGE analysis has shown the appearance of specific proteins only when the bacterium is grown in the presence of 4-hydroxypyridine, but not with other carbon sources like succinate. lmaleidykla.ltnih.gov

This cluster contains the structural genes kpiA, kpiB, and kpiC, which encode the 4-hydroxypyridine 3-monooxygenase, the hydrolase, and the ring-cleavage dioxygenase, respectively. nih.govresearchgate.net In addition to these catalytic genes, the cluster also includes genes predicted to be involved in the transport of 4-hydroxypyridine into the cell (kpiP) and regulatory genes (kpiR) that likely control the expression of the entire pathway. nih.govresearchgate.net The identification of this complete genetic cassette underscores a highly evolved and regulated system for the utilization of 4-hydroxypyridine as a nutrient source. nih.govnih.gov

Biotransformation Mechanisms in Model Environmental Systems

The biodegradation of 4-hydroxypyridine has been primarily studied using model organisms isolated from soil environments. Arthrobacter sp. IN13, a Gram-positive bacterium, was first isolated from soil via enrichment techniques based on its ability to grow on 4-hydroxypyridine as the sole source of carbon, nitrogen, and energy. lmaleidykla.lt This demonstrates that microorganisms capable of degrading this compound are present in the natural environment and play a role in its turnover. mdpi.com

Studies with washed cell suspensions of Arthrobacter sp. IN13 confirmed that the ability to oxidize 4-hydroxypyridine is an inducible trait, requiring prior exposure to the compound. lmaleidykla.lt The fate of pyridines in broader environmental systems is influenced by a combination of biotic degradation and abiotic factors. tandfonline.com The microbial pathways, such as the one detailed in Arthrobacter, which involve initial hydroxylation followed by ring fission, are considered a major route for the biotransformation of hydroxypyridines. tandfonline.comsemanticscholar.org The ability of these bacteria to completely mineralize the compound to products like pyruvate, formate, and ammonia prevents the accumulation of potentially more toxic intermediates and facilitates the return of carbon and nitrogen to the biosphere. mdpi.comnih.gov

Analytical Methodologies for 4 Hydroxypyridine and Its Derivatives

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS)

Chromatographic methods are paramount for the separation and quantification of 4-hydroxypyridine (B47283) and its derivatives from complex mixtures. High-performance liquid chromatography (HPLC) is a cornerstone technique, frequently coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.

The choice of chromatographic conditions is critical for achieving optimal separation. Reversed-phase HPLC is commonly employed, utilizing C18 columns. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is carefully optimized to control the retention and elution of the analytes. Gradient elution is often preferred to resolve compounds with a wide range of polarities.

For instance, in the analysis of pyridinoline, a derivative of hydroxypyridine, a gradient elution with a C18 column can be used. The mobile phase may consist of an aqueous solution of heptafluorobutyric acid and an organic phase of acetonitrile in water.

Liquid chromatography-mass spectrometry (LC-MS) provides a powerful tool for the analysis of 4-hydroxypyridine derivatives. This technique combines the separation capabilities of HPLC with the sensitive and selective detection of MS. Electrospray ionization (ESI) is a commonly used ionization source for these compounds, often operating in positive ion mode to generate protonated molecules [M+H]+. Tandem mass spectrometry (MS/MS) can be used for structural elucidation and to enhance selectivity through selected reaction monitoring (SRM).

A study on the metabolism of mimosine, which contains a 3-hydroxy-4-pyridone ring, utilized HPLC with UV detection to separate and quantify its metabolites. The separation was achieved on a C18 column with a mobile phase of phosphate (B84403) buffer and methanol.

The following table summarizes typical chromatographic conditions for the analysis of 4-hydroxypyridine derivatives:

ParameterTypical Conditions
Stationary Phase C18, C8
Mobile Phase (Aqueous) Acetate (B1210297) buffer, Phosphate buffer, Formic acid, Heptafluorobutyric acid
Mobile Phase (Organic) Acetonitrile, Methanol
Elution Mode Isocratic or Gradient
Detection UV (e.g., 280 nm), Mass Spectrometry (ESI-MS, ESI-MS/MS)

Spectrophotometric and Colorimetric Methods for Detection and Interaction Studies

Spectrophotometric and colorimetric methods offer simple and cost-effective approaches for the detection and quantification of 4-hydroxypyridine and its derivatives. These methods are often based on the intrinsic UV absorbance of the pyridine (B92270) ring or on color-forming reactions with specific reagents.

4-Hydroxypyridine exhibits a characteristic UV absorption spectrum that can be used for its quantification. The position of the absorption maximum is sensitive to the pH of the solution due to the tautomeric equilibrium between the pyridinol and pyridone forms. This property can be exploited for selective detection.

Colorimetric methods often involve the reaction of the hydroxypyridine moiety with a chromogenic agent to produce a colored product that can be measured using a spectrophotometer. For example, the reaction of 3-hydroxy-4-pyridones with ferric ions (Fe³⁺) produces a characteristic red or purple color, which forms the basis of a common assay for these compounds. The intensity of the color, measured at a specific wavelength (e.g., around 520 nm), is proportional to the concentration of the hydroxypyridone.

These methods are not only useful for quantification but also for studying the interactions of 4-hydroxypyridine derivatives with other molecules, such as metal ions. By monitoring changes in the absorption spectrum, it is possible to determine binding constants and stoichiometry of the resulting complexes.

A summary of spectrophotometric and colorimetric methods is provided in the table below:

MethodPrincipleApplication
UV Spectrophotometry Intrinsic UV absorbance of the pyridine ringQuantification, pKa determination
Colorimetry with Ferric Ions Formation of a colored complex with Fe³⁺Quantification of 3-hydroxy-4-pyridones

Electrochemical Detection Methods

Electrochemical methods provide a highly sensitive and selective alternative for the determination of 4-hydroxypyridine and its derivatives. These techniques are based on the oxidation or reduction of the analyte at an electrode surface.

Cyclic voltammetry is a powerful tool for studying the electrochemical behavior of these compounds. It can provide information about their redox potentials and the reversibility of the electrochemical processes. The electrochemical oxidation of 4-pyridone has been studied, revealing insights into its reaction mechanism.

For quantitative analysis, techniques such as differential pulse voltammetry and square-wave voltammetry are often employed due to their lower detection limits. The choice of electrode material is crucial for achieving high sensitivity and selectivity. Modified electrodes, such as those incorporating carbon nanotubes or nanoparticles, can enhance the electrochemical response.

The electrochemical behavior of 3-hydroxy-4-pyridones has been investigated, showing that they can be oxidized at a glassy carbon electrode. This oxidation can be used for their quantification in various samples.

Application in Fundamental Chemical Analysis and Method Development

Beyond their direct analysis, 4-hydroxypyridine and its derivatives serve as important model compounds in fundamental chemical analysis and method development. Their well-defined chemical and physical properties make them suitable for validating new analytical techniques and for studying fundamental chemical processes.

For example, the tautomerism of 4-hydroxypyridine has been a subject of extensive study, providing a model system for understanding tautomeric equilibria in heterocyclic compounds. The distinct spectroscopic signatures of the pyridinol and pyridone forms allow for the investigation of factors that influence this equilibrium, such as solvent polarity and pH.

In the development of new chromatographic methods, 4-hydroxypyridine and its derivatives can be used as test analytes to evaluate the performance of new stationary phases and mobile phase compositions. Their ability to interact with metal ions also makes them useful for the development of new methods for metal ion analysis.

Furthermore, the well-characterized interactions of 3-hydroxy-4-pyridones with ferric ions have been used to develop new colorimetric and spectrophotometric methods for the determination of iron.

Emerging Research Frontiers and Future Directions

Development of Novel Functional Materials and Hybrid Architectures

The 4-hydroxypyridine (B47283) framework is instrumental in the creation of advanced functional materials with unique optical, magnetic, and structural properties. Researchers are focusing on designing and synthesizing materials where the 4-hydroxypyridine moiety imparts specific functionalities.

A significant area of development is in nonlinear optical (NLO) materials. For instance, the 4-hydroxypyridine cation (4HP+) has been identified as being NLO active, leading to the creation of semiorganic NLO materials with promising properties in the solar-blind UV region. researchgate.net One notable compound, Zn(C₅H₄NO)₂, exhibits a remarkably strong second-harmonic generation (SHG) effect, the largest among all UV-transparent zinc-containing metal-organic compounds, due to its unconventional heterobidentate coordination mode. researchgate.net

Hybrid inorganic-organic architectures represent another exciting frontier. Scientists have successfully constructed novel assemblies using 4-hydroxypyridine derivatives. For example, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) has been used as an organic ligand to create hybrid materials with Keggin-type polyoxometalates and trinuclear lanthanide clusters. researchgate.net These materials exhibit interesting luminescent properties and unique crystal packing influenced by anion-π interactions. researchgate.net Similarly, 4-hydroxypyridine-2,6-dicarboxylic acid is used to assemble metal-organic frameworks (MOFs), demonstrating the versatility of this ligand in creating complex, functional structures. researchgate.net

Furthermore, the introduction of long alkyl chains to the 4-pyridone structure, the tautomeric form of 4-hydroxypyridine, has led to the development of lanthanide complexes that exhibit liquid crystalline and luminescence properties. mdpi.com These materials could have applications in displays and sensors.

Functional Material/ArchitectureKey ComponentsNoteworthy PropertiesResearch Finding
Semiorganic NLO Material 4-Hydroxypyridinium (4HP+) cation, Dihydrogen phosphate (B84403) anionPromising nonlinear optical (NLO) properties in the solar-blind UV region.The 4HP+ cation is identified as NLO active, crucial for the material's function. researchgate.net
Zinc-based NLO Compound Zinc(II), 4-Hydroxypyridine ligandStrong second-harmonic generation (SHG), 13.6 times that of KDP. researchgate.netAn unconventional heterobidentate coordination promotes uniform polarization, leading to remarkable SHG intensity. researchgate.net
Hybrid Inorganic-Organic Assemblies Lanthanide clusters, Chelidamic acid, Keggin-type polyoxometalatesLuminescence, unique crystal packing due to anion-π interactions.Represents the first polyoxometalate-based assemblies using chelidamic acid as a ligand. researchgate.net
Lanthanide-based Liquid Crystals Eu(III), Sm(III), Tb(III), N-biphenyl-alkylated-4-pyridone ligandsMonotropic SmA liquid crystalline phase, characteristic lanthanide emission.The length of the flexible spacer on the ligand determines the liquid crystalline properties of the complex. mdpi.com
Tubular Coordination Polymer Copper(II), Pyridine-4-hydroxy-2,6-dicarboxylate (cda), Pyridine (B92270)Forms left- and right-handed helices through supramolecular bonding.Water dimers play a crucial role in connecting the complex units into a tubular structure. researchgate.net

Exploration of Advanced Catalytic Systems Based on 4-Hydroxypyridine Ligands

4-Hydroxypyridine and its derivatives are increasingly recognized for their potential as ligands in advanced catalytic systems. Their ability to tautomerize and cooperate with metal centers opens up new avenues for catalyst design and efficiency.

In the realm of homogeneous catalysis, complexes featuring hydroxypyridine-based ligands are showing promise. mdpi.com For example, iridium and ruthenium complexes with these ligands have been employed for the dehydrogenative oxidation of alcohols to carboxylic acids. mdpi.com The principle of metal-ligand cooperation, where the ligand actively participates in the reaction mechanism through aromatization and dearomatization, is key to the activity of these catalysts. mdpi.com Specifically, ruthenium and manganese complexes bearing hydroxypyridine-based ligands have been investigated for the catalytic hydrogenation of CO₂. researchgate.net

The tautomerism of 4-hydroxypyridine to 4-pyridone is a critical feature in some catalytic applications. In Signal Amplification by Reversible Exchange (SABRE), a hyperpolarization technique, 4-hydroxypyridine tautomerizes to 4-pyridone, which then ligates to an iridium catalyst. whiterose.ac.uk This interaction is crucial for the efficiency of the SABRE process, which is explicitly linked to substrate exchange and relaxation dynamics. whiterose.ac.uk

Furthermore, derivatives of 4-hydroxypyridine are versatile building blocks for creating more complex catalytic systems. By converting 4-hydroxypyridine derivatives into 4-pyridyl nonaflates, researchers can employ them in various palladium-catalyzed coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to synthesize highly substituted pyridine derivatives. acs.org

Catalytic SystemMetal CenterLigand TypeApplicationKey Finding
Dehydrogenative Oxidation Iridium, RutheniumHydroxypyridine-based ligandsOxidation of primary alcohols to carboxylic acids.The catalyst operates through metal-ligand cooperation involving aromatization/dearomatization of the ligand. mdpi.com
SABRE Hyperpolarization Iridium4-Hydroxypyridine / 4-PyridoneSignal amplification in magnetic resonance.The 4-pyridone tautomer ligates to the iridium center, but its rapid dissociation leads to low hyperpolarization levels. whiterose.ac.uk
CO₂ Hydrogenation Ruthenium, ManganeseHydroxypyridine-based ligandsConversion of CO₂ to other chemicals.These systems demonstrate the potential of cooperative ligands in activating small molecules like CO₂. researchgate.net
Palladium-Catalyzed Coupling Palladium4-Pyridyl nonaflates (from 4-hydroxypyridine)Synthesis of highly substituted pyridines.4-Pyridyl nonaflates are versatile building blocks for various C-C and C-N bond-forming reactions. acs.org

Integration with Supramolecular Chemistry and Nanotechnology for Targeted Assemblies

The pyridine moiety is a cornerstone in supramolecular chemistry, valued for its role in constructing metal-organic polymers and its integration into nanodevices. researchgate.net 4-Hydroxypyridine, with its additional functional group, offers enhanced possibilities for creating complex, self-assembled systems.

Supramolecular chemistry leverages non-covalent interactions to build larger structures. Research has shown that derivatives like pyridine-4-hydroxy-2,6-dicarboxylate can form intricate architectures, such as helical coordination polymers, where supramolecular forces like hydrogen bonding dictate the final tubular structure. researchgate.net The ability of the pyridine nitrogen to participate in interactions like halogen bonding further expands its utility in creating ordered assemblies, such as liquid crystalline phases formed between poly(4-vinylpyridine) and diiodoperfluoroalkanes. acs.org

In nanotechnology, the principles of coordination self-assembly and supramolecular chemistry are being combined to create novel functional nanostructures. A recent strategy involves using Cu²⁺ ions and a nucleic acid to self-assemble a nanostructure, which is then engineered through cryo-processes to create porous nanoparticles. nih.gov These porous nano-vehicles can be loaded with various therapeutic agents, showcasing a "plug-and-play" platform for drug delivery. nih.gov This integration of coordination chemistry with nanotechnology opens pathways for personalized medicine without the need to redesign the carrier for each different drug. nih.gov Hybrid nanoparticles, which merge different materials like magnetic nanoparticles and gold nanoshells, are also being developed for applications in biodiagnostics and magnetically recoverable catalysis. canada.ca

Theoretical Prediction and Rational Design of New Derivatives with Tunable Properties

Computational chemistry is becoming an indispensable tool for accelerating the discovery of new molecules with desired properties. Theoretical prediction and rational design are heavily employed to explore the potential of 4-hydroxypyridine derivatives before their synthesis.

Quantitative Structure-Property Relationship (QSPR) models are used to predict the physicochemical properties of 3-hydroxypyridine-4-one derivatives. researchgate.net By correlating theoretical molecular descriptors with properties like the octanol-water partition coefficient, these models can guide the synthesis of compounds with optimal characteristics for specific applications. researchgate.net

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure and reactivity of these compounds. DFT studies have been crucial in understanding the antioxidant activity of 3-hydroxypyridine-4-one derivatives, indicating that the single-electron transfer followed by proton transfer (SPLET) mechanism is the preferred pathway. researchgate.net Such insights are vital for designing more potent antioxidants. researchgate.net DFT has also been used to show that for certain NLO materials, the 4-hydroxypyridinium cation is the primary driver of the NLO response and birefringence, allowing for the rational tuning of these properties by selecting appropriate counter-ions. researchgate.net

In the field of drug discovery, in silico structure-based design is a powerful strategy. For instance, a combinatorial library design approach was used to identify novel 3-hydroxy-pyran-4-one derivatives as potent inhibitors of HIV-1 integrase, based on their ability to chelate metal ions within the enzyme's active site. nih.gov

Design ApproachTarget Property/SystemDerivative ClassKey Insight/Outcome
QSPR Modeling Partition coefficient (log P)3-Hydroxypyridine-4-onesDevelopment of a predictive model based on theoretical descriptors to estimate physicochemical properties. researchgate.net
DFT Calculations Antioxidant activity3-Hydroxypyridine-4-onesThe SPLET mechanism is identified as the most likely pathway for radical scavenging activity. researchgate.net
DFT Calculations Nonlinear optical (NLO) properties4-Hydroxypyridinium saltsThe 4-hydroxypyridinium cation primarily dictates the SHG and birefringence, enabling rational tuning. researchgate.net
Structure-Based Design HIV-1 Integrase Inhibition3-Hydroxy-pyran-4-onesIdentification of potent inhibitors by designing molecules that fit the pharmacophore and chelate active site metals. nih.gov

Further Advancements in Green Chemical Syntheses and Sustainable Processes for 4-Hydroxypyridine Compounds

The principles of green chemistry are increasingly influencing the synthesis of 4-hydroxypyridine and its derivatives, aiming for more environmentally friendly and sustainable processes. The nitrate (B79036) salt of 4-hydroxypyridine itself can be a precursor in reactions, such as its use in a mixture of fuming sulfuric and nitric acid to produce nitrated derivatives like 3-nitro-4-hydroxypyridine. google.com

Research into greener synthetic routes includes the use of more benign catalysts and solvents. One method describes the synthesis of 4-hydroxypyridine using a copper(II) sulfate (B86663) pentahydrate catalyst in methanol, which can be recovered and reused. chemicalbook.com Another approach, protected by a patent, details a method for producing 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine using a weakly basic ion-exchange resin as a catalyst, which simplifies handling and reduces pollution compared to traditional methods. google.com For some derivatives, like 4-hydroxypyridin-2(1H)-ones, solvent-free and catalyst-free solid-state syntheses have been developed, representing a significant step toward environmentally benign manufacturing. researchgate.net

Beyond chemical synthesis, biocatalysis and biodegradation offer sustainable pathways for the production and breakdown of these compounds. The catabolism of 4-hydroxypyridine in bacteria like Arthrobacter sp. has been elucidated at the genetic and biochemical level. nih.govmdpi.com The pathway begins with hydroxylation by a flavin-dependent monooxygenase to form 3,4-dihydroxypyridine. nih.govmdpi.com Understanding this natural degradation pathway opens the door to using these enzymes or whole-cell systems for biocatalytic applications and for the bioremediation of environments contaminated with N-heterocyclic compounds. mdpi.com

Synthesis/ProcessTarget CompoundKey FeaturesSustainability Aspect
Catalytic Synthesis 4-HydroxypyridineUses copper(II) sulfate pentahydrate in methanol.The catalyst can be recovered and reused. chemicalbook.com
Ion-Exchange Resin Catalysis 2,6-dimethyl-3,5-dichloro-4-hydroxypyridineEmploys a weakly basic ion-exchange resin as a heterogeneous catalyst.Avoids pollution associated with traditional homogeneous catalysts and simplifies product workup. google.com
Solid-State Synthesis 4-Hydroxypyridin-2(1H)-one derivativesSolvent-free and catalyst-free reaction conditions.An environmentally benign method that minimizes waste. researchgate.net
Nitration Reaction 3-Nitro-4-hydroxypyridineUses 4-hydroxypyridine nitrate as a starting material with fuming acids.A traditional method for producing nitrated pyridinols. google.com
Biochemical Catabolism Breakdown of 4-hydroxypyridineInvolves a flavin-dependent monooxygenase in Arthrobacter sp.Provides a basis for developing biocatalytic and bioremediation processes. nih.govmdpi.com

Q & A

Basic Research Questions

Q. How can researchers design experiments to investigate the microbial degradation pathways of 4-Hydroxypyridine nitrate?

  • Methodology :

  • Use microbial strains like Agrobacterium sp. 35S, which hydroxylates 4-Hydroxypyridine to 3,4-dihydroxypyridine, initiating ring cleavage. Monitor intermediates (e.g., pyruvate, formic acid) via HPLC or GC-MS.
  • Employ isotopically labeled 4-Hydroxypyridine (e.g., 13C^{13}\text{C}-labeled) to track metabolic flux and enzyme activity .
  • Validate degradation efficiency under varying pH, temperature, and nutrient conditions to mimic environmental scenarios.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.
  • Follow waste disposal guidelines: segregate hazardous residues and collaborate with certified waste management services.
  • Refer to Safety Data Sheets (SDS) for emergency measures, including eye irrigation (15+ minutes with water) and spill containment protocols .

Q. Which analytical techniques are recommended for characterizing this compound derivatives?

  • Methodology :

  • X-ray crystallography : Resolve tautomeric forms (e.g., pyridin-4-one vs. 4-hydroxypyridine) and hydrogen-bonding networks in crystals .
  • NMR spectroscopy : Identify substituent positions (e.g., nitration sites) and monitor tautomer equilibria in solution .
  • Mass spectrometry : Confirm molecular weights and fragmentation patterns of intermediates during synthesis .

Advanced Research Questions

Q. How does the tautomeric equilibrium of 4-Hydroxypyridine influence its reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Design reactions under controlled conditions (e.g., anhydrous vs. aqueous) to favor specific tautomers. For example, 4-Hydroxypyridine predominantly exists as pyridin-4-one in polar solvents, directing substitution to nitrogen rather than oxygen .
  • Use 1H^{1}\text{H}-NMR to quantify tautomer ratios and correlate them with reaction outcomes (e.g., product yields of 45% for pyridin-4-one derivatives vs. 13% for other forms) .

Q. What strategies can resolve contradictions in reported synthetic yields of 4-Hydroxypyridine derivatives?

  • Methodology :

  • Compare reaction conditions: Nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 (March’s method) may yield 4-(4-chloro-3-nitrophenyl)pyridine, but reducible substituents can alter outcomes .
  • Optimize catalysts (e.g., Co(II) salts in phthalocyanine synthesis) and monitor side reactions via TLC or in-situ IR spectroscopy .
  • Validate reproducibility using standardized substrates (e.g., 4-nitrophthalonitrile) and replicate experiments across independent labs .

Q. How can computational modeling enhance the design of 4-Hydroxypyridine-based GPR84 antagonists?

  • Methodology :

  • Perform molecular docking studies using GPR84 crystal structures to predict binding affinities of polysubstituted 4-Hydroxypyridine derivatives .
  • Validate predictions with in vitro assays (e.g., cAMP inhibition) and correlate substituent effects (e.g., nitro groups) with antagonistic activity .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in environmental impact assessments of this compound?

  • Methodology :

  • Cross-reference microbial degradation data (e.g., Achromobacter sp. activity) with abiotic degradation rates (hydrolysis, photolysis) under simulated environmental conditions .
  • Use chemical transport models (CTMs) to predict regional nitrate aerosol formation and validate against field measurements (e.g., winter nitrate concentrations >4 mg/m³ in Europe) .

Q. What experimental controls are essential for studying the phototoxicity of 4-Hydroxypyridine derivatives?

  • Methodology :

  • Include UV-irradiated and dark controls to distinguish photochemical effects (e.g., singlet oxygen generation) from baseline toxicity.
  • Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) and validate with electron paramagnetic resonance (EPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.